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An In-depth Technical Guide to the Molecular Forms of Gastrin-17 and Their Biological Activity

Introduction

Gastrin-17 (G17) is a pivotal peptide hormone primarily recognized for its role in regulating
gastric acid secretion and maintaining the integrity of the gastric mucosa.[1][2][3] Synthesized
and secreted by G-cells in the stomach's antrum, gastrin exists in multiple molecular forms,
each arising from the post-translational processing of its precursor, progastrin.[4][5] The
principal bioactive forms include amidated Gastrin-17 (G17) and its precursor, glycine-
extended Gastrin-17 (G17-Gly), which can also be sulfated or non-sulfated.[4][6] While
traditionally viewed as a simple acid secretagogue, emerging research has unveiled that these
molecular variants possess distinct biological activities and engage different signaling
pathways, implicating them in diverse physiological and pathological processes, including cell
proliferation and carcinogenesis.[2][6][7] This guide provides a comprehensive overview of the
molecular forms of Gastrin-17, their biological functions, the signaling cascades they trigger,
and the experimental methodologies used to elucidate their actions.

Biosynthesis and Molecular Forms of Gastrin-17

Gastrin-17 originates from a 101-amino acid precursor, preprogastrin. Following the cleavage
of a signal peptide, the resulting 80-amino acid progastrin undergoes a series of enzymatic
modifications in the regulated secretory pathway of G-cells to yield the mature, biologically
active peptides.[4]
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The primary molecular forms of Gastrin-17 are:

o Amidated Gastrin-17 (G17-NH3z): This is the "classical" and most abundant form of gastrin in
the antrum.[5] It is a 17-amino acid peptide that undergoes C-terminal amidation, a critical
step for its high-affinity binding to the cholecystokinin 2 receptor (CCK2R) and its potent
biological activity in stimulating gastric acid secretion.[5]

e Glycine-extended Gastrin-17 (G17-Gly): This is the immediate precursor to amidated G17.
[5] It retains a glycine residue at the C-terminus that is cleaved during the final amidation
step.[5] Initially considered an inactive intermediate, G17-Gly is now recognized to have
distinct biological functions, particularly in cell proliferation, mediated through a putative
receptor separate from the CCK2R.[5][6][7]

» Sulfated and Non-sulfated Forms: Both G17 and G17-Gly can undergo sulfation at a specific
tyrosine residue.[6] While sulfation is critical for the activity of the related hormone
cholecystokinin (CCK) at the CCK1 receptor, its influence on the biological activity of
Gastrin-17 at the CCK2R is less pronounced.[5][8] However, studies suggest that sulfation
can increase the binding affinity of gastrin for both gastrin and CCK receptors.[8] For gastric
acid secretion in humans, sulfated and non-sulfated G17 show similar potency.[9]
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Biological Activity and Signaling Pathways

The different molecular forms of Gastrin-17 exert their effects through distinct receptor
systems and downstream signaling cascades.

Amidated Gastrin-17 (G17-NHz) | CCK2 Receptor
Pathway

The primary actions of amidated G17 are mediated by the G-protein coupled receptor, CCK2R,
which is expressed on enterochromaffin-like (ECL) cells and parietal cells in the gastric
mucosa.[3][6]

e Gastric Acid Secretion: G17 binding to CCK2R on ECL cells stimulates the release of
histamine.[3] Histamine then acts on H2 receptors on adjacent parietal cells, leading to the
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activation of the H+/K+ ATPase (proton pump) and secretion of hydrochloric acid into the
stomach lumen.[3]

Trophic Effects: Gastrin is a known growth factor for the gastric mucosa, promoting the
proliferation of parietal and ECL cells.[2][10]

Signaling Cascade: Activation of the CCK2R by G17 leads to the activation of phospholipase
C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium
(Ca2+), while DAG activates protein kinase C (PKC). These events culminate in histamine
release and cellular proliferation.[5]
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Glycine-Extended Gastrin-17 (G17-Gly) Pathway

G17-Gly exerts its biological effects, primarily cell proliferation, through a putative receptor that
is distinct from the CCK2R.[5][7] This is particularly relevant in the context of colorectal cancer,
where gastrin precursors, but not amidated forms, are often produced and have been shown to
stimulate tumor growth.[5]

o Cell Proliferation: G17-Gly has been demonstrated to stimulate the proliferation of colonic
epithelial cells and various cancer cell lines.[6][11] In gastrin-deficient mice, G17-Gly
treatment increased the proliferation of colonic epithelial cells, an effect not observed with
amidated gastrin.[5]

» Signaling Cascade: The signaling pathways activated by G17-Gly are not fully elucidated but
have been shown to involve the mitogen-activated protein kinase (MAPK) and nuclear factor-
kappa B (NF-kB) pathways, both of which are central to cell growth and survival.[5]
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Quantitative Data Summary

The biological activities of the different Gastrin-17 forms are reflected in their receptor binding

affinities and potencies in functional assays.

Table 1: Receptor Binding Affinities of Gastrin-17

Molecular Forms
. Binding
. CelllTissue .
Ligand Receptor T Affinity (Kd or Reference
e
o IC50)
Sulfated G17 Gastrin Receptor  Guinea Pig
_ o Kd: 0.08 nM [8]
(G17-1I) (CCK2R) Pancreatic Acini
Non-sulfated Gastrin Receptor  Guinea Pig
) o Kd: 1.5 nM [8]
G17 (G17-1) (CCK2R) Pancreatic Acini
] Rat Gastric Kd: ~4 x 10-10 M
Amidated G17 CCK2R [12]
Mucosa (0.4 nM)
Putative HT-29 Colon Nanomolar
G17-Gly o [5]
Receptor Cancer Cells affinity
Human Gastric
Amidated G17 CCK2R Carcinoma Cell 0.2t0 1.3 uM [13]
Lines
Sulfated and
Sub-nanomolar
Non-sulfated CCK2R General [5]

G17

affinity

Table 2: Biological Potency of Gastrin-17 Molecular

Forms
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Molecular Biological Relative
Assay System Reference
Form Effect Potencyl/Effect
) ) 50% effective
Gastric Acid _
Sulfated G17 ) Human Subjects dose: 22.2 £ 6.7 [9]
Secretion
pmol/kg/h
50% effective
] ) dose: 29.3+5.8
Non-sulfated Gastric Acid )
] Human Subjects pmol/kg/h (No 9]
G17 Secretion o
significant
difference)
No effect alone;
] ) ) o synergizes with
Gastric Acid Gastrin-deficient )
G17-Gly ) ) amidated G17to  [14]
Secretion mice ]
increase
secretion
) ) Colonic Epithelial  Increased
G17-Gly Cell Proliferation o ) ) [5]
Cells (in vivo) proliferation
_ _ _ Colonic Epithelial
Amidated G17 Cell Proliferation o No effect [5]
Cells (in vivo)
) ) ) Human Fundic Marked increase
Pentagastrin Cell Proliferation [10]

Mucosa

in labeling index

Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of different gastrin

forms for the CCK2 receptor in a membrane preparation.

1. Membrane Preparation:

e Homogenize rat gastric mucosal tissue in a cold buffer (e.g., Tris-HCI with protease

inhibitors).

» Centrifuge the homogenate at low speed (e.g., 270 g) to remove nuclei and debris.
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» Centrifuge the resulting supernatant at high speed (e.g., 30,000 g) to pellet the membranes.
[12]

» Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration
using a standard assay (e.g., Bradford).

2. Binding Reaction:

 In assay tubes, combine the membrane preparation (150-200 pg protein), a fixed
concentration of radiolabeled gastrin (e.g., 12°I-G17), and varying concentrations of unlabeled
competitor gastrin forms (e.g., sulfated G17, non-sulfated G17, G17-Gly).

» For total binding, omit the unlabeled competitor. For non-specific binding, add a large excess
of unlabeled gastrin.

e Incubate at 30°C for 30 minutes.[12]

3. Separation and Counting:

o Terminate the reaction by rapid filtration through glass fiber filters (e.g., using a cell
harvester) to separate bound from free radioligand.[15]

e Quickly wash the filters with ice-cold buffer to remove unbound ligand.

o Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

o Calculate specific binding by subtracting non-specific binding from total binding.

» Plot the percentage of specific binding against the log concentration of the competitor.

¢ Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine
the 1Cso value (the concentration of competitor that inhibits 50% of specific binding).

o Calculate the equilibrium dissociation constant (Kd) using the Cheng-Prusoff equation.

Click to download full resolution via product page
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fillcolor="#4285F4", fontcolor="#FFFFFF"]; Counting [label="4. Gamma
Counting\n(Measure Radioactivity)", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Analysis [label="5. Data Analysis\n(Calculate
ICse and Kd)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End
[Label="End", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"];

Start -> Membrane Prep; Membrane Prep -> Incubation; Incubation ->
Filtration; Filtration -> Counting; Counting -> Analysis; Analysis ->
End; }

Radioligand Binding Assay Workflow.

Protocol 2: Cell Proliferation (BrdU Incorporation) Assay

This protocol describes a method to assess the proliferative effects of gastrin peptides on a
gastric or colon cancer cell line (e.g., AGS, HT-29).

1. Cell Culture and Seeding:

e Culture cells (e.g., AGS cells) in appropriate medium (e.g., DMEM with 10% FBS) in a
humidified incubator at 37°C with 5% CO-.

e Seed the cells into a 96-well plate at a predetermined density and allow them to adhere
overnight.

2. Serum Starvation and Treatment:

e Synchronize the cells by serum-starving them for 24 hours in a low-serum or serum-free
medium.

» Treat the cells with various concentrations of the different Gastrin-17 molecular forms (e.g.,
G17, G17-Gly) for a specified period (e.g., 24-48 hours). Include a vehicle control and a
positive control (e.g., 10% FBS).

3. BrdU Labeling and Detection:

e Add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well and incubate for 2-4 hours
to allow incorporation into the DNA of proliferating cells.

» Remove the labeling medium, fix the cells, and permeabilize the cell membranes.

e Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
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» Wash the wells and add the enzyme substrate. The substrate will be converted into a colored
product.

4. Measurement and Analysis:

» Measure the absorbance of the colored product using a microplate reader at the appropriate
wavelength.

e The absorbance is directly proportional to the amount of BrdU incorporated, which reflects
the rate of cell proliferation.

» Normalize the results to the vehicle control and plot the fold-change in proliferation versus
peptide concentration.

Click to download full resolution via product page

Start [label="Start", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"]; Seed Cells [label="1. Seed Cells\nin 96-well
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[label="2. Serum Starve\n(24 hours)", fillcolor="#FFFFFF",
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Anti-BrdU Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Add Substrate [label="6. Add Substrate\n& Measure Absorbance",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="7. Analyze
Data\n(Calculate Fold Change)", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; End [label="End", shape=ellipse,
fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Seed Cells; Seed Cells -> Starve Cells; Starve Cells ->
Treat Cells; Treat Cells -> Add BrdU; Add BrdU -> Detect BrdU;
Detect BrdU -> Add Substrate; Add Substrate -> Analyze; Analyze ->
End; }

Cell Proliferation Assay Workflow.

Conclusion
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The biological landscape of Gastrin-17 is far more complex than initially understood. The
differentiation of function between its molecular forms—amidated, glycine-extended, and
sulfated variants—highlights a sophisticated regulatory system. Amidated G17 acts as the
classical hormone, potently stimulating gastric acid secretion via the CCK2R. In contrast, the
precursor G17-Gly emerges as a significant player in cell proliferation, particularly in the colon,
acting through a distinct, non-CCK2R pathway. While sulfation appears to have a modest effect
on receptor affinity, it does not significantly alter the primary physiological role of G17 in acid
secretion. This functional bifurcation has profound implications for drug development and our
understanding of gastrointestinal cancers, where the aberrant processing of gastrin precursors
can contribute to tumor progression. Future research focused on fully characterizing the G17-
Gly receptor and its downstream signaling will be critical for developing targeted therapies for
these malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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